1-(3-Methylpyridin-2-yl)-1,4-diazepane
Overview
Description
1-(3-Methylpyridin-2-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Ring Expansion
- Photoinduced Ring Enlargement : Studies on 3-Substituted 1-iminopyridinium ylides demonstrate photo-induced ring enlargement to 1H-1,2-diazepines. The process is regiospecific for strong electron-withdrawing substituents, leading exclusively to 4-substituted 1H-1,2-diazepines. In contrast, electron-donating substituents like a methyl group result in both 4- and 6-substituted 1H-1,2-diazepines, highlighting the impact of substituents on photochemical reactions and ring expansion processes (Fritz et al., 1978).
Synthesis of Monocyclic Diazepines
- Thermolysis of Diazepines : Research into the thermolysis of various 4- and/or 6-methyl-1,2-diazepines derived from pyridine and lutidine N-imides reveals the formation of 1,3-diazepines and 2-aminopyridine derivatives. This process provides insights into the synthetic pathways for monocyclic 1,3-diazepines, crucial for developing pharmacologically active compounds (Kurita et al., 1981).
Catalytic Applications and Ligand Design
- Manganese(II) Complexes for Olefin Epoxidation : A study on Mn(II) complexes of tetradentate 4N ligands with diazepane backbones, including N-(6-methylpyrid-2-ylmethyl)-N'-(pyrid-2-ylmethyl)-1,4-diazepane, showcases their application in catalytic olefin epoxidation. The nucleophilicity of peroxo complexes formed with these ligands significantly influences reactivity, illustrating the importance of ligand design in catalysis (Saravanan et al., 2014).
Drug Synthesis and Intermediate Production
- Synthesis of Key Drug Intermediates : The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate for the Rho–kinase inhibitor K-115, demonstrates the significance of diazepane derivatives in drug development and production. This synthesis highlights the role of intramolecular cyclization techniques in producing key pharmaceutical intermediates (Gomi et al., 2012).
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14/h2,4,6,12H,3,5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUSBQCZIPECGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587616 | |
Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880362-05-0 | |
Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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